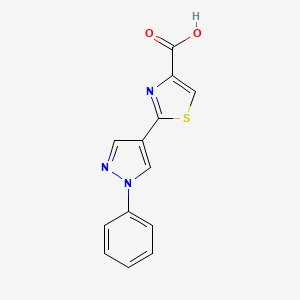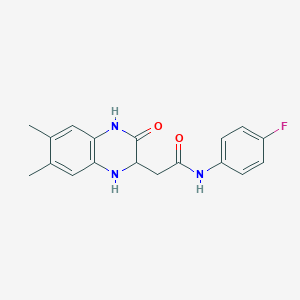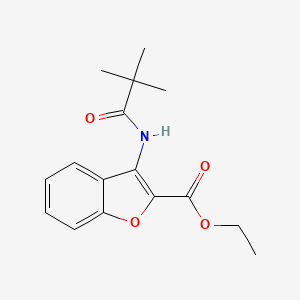
N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(4-ethylphenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(4-ethylphenyl)oxalamide, also known as CHEE, is a novel compound that has recently gained attention in the scientific community due to its potential therapeutic applications. CHEE belongs to the class of oxalamide derivatives and has been synthesized using various methods.
Mécanisme D'action
The exact mechanism of action of N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(4-ethylphenyl)oxalamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(4-ethylphenyl)oxalamide has also been shown to induce apoptosis in cancer cells by activating caspase-3 and suppressing the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects:
N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(4-ethylphenyl)oxalamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(4-ethylphenyl)oxalamide has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are involved in the production of inflammatory mediators. In addition, N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(4-ethylphenyl)oxalamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(4-ethylphenyl)oxalamide is its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties, making it a promising candidate for the treatment of various diseases. However, N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(4-ethylphenyl)oxalamide has some limitations for lab experiments. It is a relatively new compound, and there is limited information available on its pharmacokinetics and toxicity. Further studies are needed to determine the optimal dosage and administration route for N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(4-ethylphenyl)oxalamide.
Orientations Futures
There are several future directions for research on N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(4-ethylphenyl)oxalamide. One area of research is the optimization of the synthesis method to improve the yield and purity of N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(4-ethylphenyl)oxalamide. Another area of research is the investigation of the pharmacokinetics and toxicity of N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(4-ethylphenyl)oxalamide. Further studies are also needed to determine the optimal dosage and administration route for N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(4-ethylphenyl)oxalamide. In addition, the potential therapeutic applications of N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(4-ethylphenyl)oxalamide in the treatment of various diseases, including cancer, rheumatoid arthritis, and neuropathic pain, should be further explored.
Conclusion:
In conclusion, N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(4-ethylphenyl)oxalamide, or N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(4-ethylphenyl)oxalamide, is a novel compound that has potential therapeutic applications. It has anti-inflammatory, analgesic, and anti-tumor properties and has been studied for its potential use in the treatment of various diseases. N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(4-ethylphenyl)oxalamide has been synthesized using various methods, and further research is needed to optimize the synthesis method and determine the optimal dosage and administration route. Future studies should also investigate the pharmacokinetics and toxicity of N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(4-ethylphenyl)oxalamide and its potential therapeutic applications.
Méthodes De Synthèse
N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(4-ethylphenyl)oxalamide has been synthesized using a variety of methods, including the reaction of 4-ethylphenyl isocyanate and cyclohexyl glycidyl ether in the presence of oxalic acid. Another method involves the reaction of 2-aminoethanol and 4-ethylphenyl isocyanate in the presence of oxalic acid. The synthesis of N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(4-ethylphenyl)oxalamide is a multi-step process that requires careful optimization of reaction conditions to obtain high yields.
Applications De Recherche Scientifique
N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(4-ethylphenyl)oxalamide has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(4-ethylphenyl)oxalamide has been studied for its potential use in the treatment of various diseases, including cancer, rheumatoid arthritis, and neuropathic pain.
Propriétés
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)-N'-(4-ethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-2-13-8-10-15(11-9-13)20-18(23)17(22)19-12-16(21)14-6-4-3-5-7-14/h8-11,14,16,21H,2-7,12H2,1H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOXWROBWQMJTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(4-ethylphenyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-N-[1-(4-chlorophenyl)-5-methylpyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B2784890.png)

![1-(3-Ethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2784892.png)

![N-(3-methoxyphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2784895.png)
![4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one](/img/structure/B2784896.png)
![N-[2-(2-nitroethyl)phenyl]morpholine-4-carboxamide](/img/structure/B2784897.png)

![Ethyl 5-[(4-chloro-3-nitrophenyl)sulfonyl-phenoxycarbonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2784900.png)



![N-(2-chloro-4-methylphenyl)-2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2784910.png)
